Enzymatic Potency: Dhfr-IN-11 Exhibits Superior Inhibition of M. tuberculosis DHFR Compared to the Clinical Antifolate Trimethoprim
In a direct head-to-head enzymatic assay, Dhfr-IN-11 (compound 6b) demonstrates a lower IC50 for M. tuberculosis DHFR than the clinically used antibacterial agent trimethoprim. This establishes Dhfr-IN-11 as a more potent tool for probing the mycobacterial folate pathway in a research setting [1].
| Evidence Dimension | Inhibitory potency against recombinant M. tuberculosis DHFR enzyme (IC50) |
|---|---|
| Target Compound Data | 5.70 μM |
| Comparator Or Baseline | Trimethoprim: 6.23 μM |
| Quantified Difference | Dhfr-IN-11 IC50 is 0.53 μM lower (9% more potent) |
| Conditions | Recombinant M. tuberculosis DHFR enzyme assay |
Why This Matters
This quantitative improvement in target engagement justifies selecting Dhfr-IN-11 over trimethoprim for biochemical studies requiring a more sensitive probe for mycobacterial DHFR activity.
- [1] Dawood, D. H., Sayed, M. M., Tohamy, S. T. K., & Nossier, E. S. (2023). New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. ACS Omega, 8(42), 39250–39268. View Source
